(R)-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate
Description
(R)-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate is a chiral carbamate derivative featuring a pyrrolidine core substituted with a 3-chlorobenzyl group and a tert-butyl carbamate moiety. This compound is structurally classified as a bicyclic amine intermediate, commonly utilized in pharmaceutical synthesis for its role as a building block in active pharmaceutical ingredients (APIs).
Properties
IUPAC Name |
tert-butyl N-[1-[(3-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTBVQRSGNTTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
The synthesis of (R)-tert-butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate revolves around three critical stages:
- Pyrrolidine Ring Construction : Formation of the five-membered nitrogen heterocycle.
- Substituent Introduction : Installation of the 3-chlorobenzyl group at the pyrrolidine nitrogen.
- Carbamate Protection and Stereochemical Control : Incorporation of the tert-butyl carbamate group with (R)-configuration at the 3-position.
Each stage requires precise reagent selection and reaction optimization to maximize yield and enantiomeric excess (ee).
Detailed Preparation Methods
Pyrrolidine Ring Construction
The pyrrolidine core is typically synthesized via cyclization reactions. Two dominant approaches are identified:
Gabriel Synthesis with Glycine Derivatives
A method adapted from CN101993404A involves reacting glycine with acrylonitrile and paraformaldehyde under reflux conditions to form 3-cyanopyrrolidine. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane yields tert-butyl 3-cyanopyrrolidine-1-carboxylate. Reduction of the nitrile to an aldehyde using diisobutylaluminum hydride (DIBAL-H) completes the pyrrolidine-3-carbaldehyde intermediate, a precursor for further functionalization.
Reaction Conditions :
- Temperature: 80–100°C (reflux) for cyclization.
- Catalysts: Paraformaldehyde (1.5–2.5 mol equivalents).
- Yield: ~65% for 3-cyanopyrrolidine.
Michael Addition-Cyclization
An alternative route employs a Michael addition of acrylonitrile to a glycine Schiff base, followed by acid-catalyzed cyclization. This method, though less common, offers better stereochemical control when chiral auxiliaries are used.
Introduction of the 3-Chlorobenzyl Group
The 3-chlorobenzyl moiety is introduced via alkylation or reductive amination.
N-Alkylation of Pyrrolidine
Reacting pyrrolidine with 3-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile affords 1-(3-chlorobenzyl)pyrrolidine. However, this method often requires Boc protection beforehand to prevent over-alkylation.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes SN2 reactivity |
| Base | K₂CO₃ | Prevents elimination |
| Temperature | 60°C | Balances rate and side reactions |
| Yield | 72% |
Reductive Amination
A stereoselective variant employs 3-chlorobenzaldehyde and pyrrolidine-3-amine in the presence of NaBH₃CN. This method is advantageous for retaining chirality but requires pre-existing stereochemical control at the 3-position.
Carbamate Protection and Stereochemical Control
The tert-butyl carbamate group is installed via Boc protection, often requiring chiral resolution.
Boc Protection of Pyrrolidine-3-amine
Reacting (R)-1-(3-chlorobenzyl)pyrrolidin-3-amine with Boc₂O in dichloromethane and triethylamine yields the target compound. Stereochemical purity is achieved through chiral HPLC resolution or asymmetric synthesis.
Critical Parameters :
- Boc₂O Equivalents : 1.2–1.5 (avoids di-Boc byproducts).
- Reaction Time : 4–6 hours at 25°C.
- Yield : 68–78% after resolution.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic tert-butyl pyrrolidin-3-ylcarbamate offers enantiomeric excess >99%. This method, though costly, is preferred for pharmaceutical applications.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) | ee (%) |
|---|---|---|---|---|
| Gabriel Synthesis | Low cost, scalable | Multiple steps, moderate ee | 65 | 85 |
| Reductive Amination | High stereoselectivity | Requires chiral catalyst | 71 | 98 |
| Enzymatic Resolution | High ee, minimal waste | High enzyme cost | 58 | >99 |
Industrial Scale-Up Considerations
- Solvent Selection : Dichloromethane, while effective, faces regulatory scrutiny. Alternatives like ethyl acetate are being explored.
- Catalyst Recycling : Palladium catalysts from coupling reactions (e.g., in Source) are recovered via filtration, reducing costs by 15–20%.
- Continuous Flow Systems : Pilot studies show a 30% reduction in reaction time for Boc protection steps.
Applications and Derivatives
The compound serves as an intermediate in:
- Pharmaceuticals : JAK2 inhibitors and neurokinin antagonists.
- Agrochemicals : Chiral ligands for asymmetric catalysis.
Notable derivatives include tert-butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate, where the chloro group is replaced with methyl, altering lipophilicity.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring undergoes selective oxidation at the α-carbon positions. Common oxidants and outcomes include:
| Reagent/Conditions | Oxidation Site | Product Formed | Key Observations |
|---|---|---|---|
| KMnO₄ (aqueous, acidic) | α-C adjacent to nitrogen | Pyrrolidone derivative | Forms lactam via C–H bond cleavage |
| mCPBA (CH₂Cl₂, 0°C to RT) | Benzylic C–H bond | Chlorobenzyl ketone | Epoxidation not observed |
Oxidation preserves the tert-butyl carbamate group due to its steric protection. The chlorobenzyl group remains inert under these conditions.
Reduction Reactions
The carbamate moiety and aromatic system demonstrate reducible functionality:
| Reagent/Conditions | Target Group | Product Formed | Selectivity Notes |
|---|---|---|---|
| LiAlH₄ (THF, reflux) | Carbamate C=O bond | Free amine (pyrrolidin-3-amine) | Leaves chlorobenzyl intact |
| H₂/Pd-C (EtOH, 25°C) | Aromatic Cl substituent | Dechlorinated benzyl derivative | Requires elevated H₂ pressure |
Reductive cleavage of the carbamate generates the primary amine, a critical intermediate for further functionalization.
Nucleophilic Substitution
The chlorobenzyl group participates in SNAr reactions under specific conditions:
| Reagent/Conditions | Leaving Group | Nucleophile | Product |
|---|---|---|---|
| NaN₃ (DMF, 120°C) | Chlorine | Azide | Benzyl azide derivative |
| KSCN (CuI, DMSO, 80°C) | Chlorine | Thiocyanate | Thiobenzyl analog |
Substitution occurs regioselectively at the meta-chlorine position due to electronic deactivation by the adjacent substituents.
Hydrolysis and Rearrangement
Controlled hydrolysis reveals stability trends:
The carbamate group is stable under mild basic conditions but hydrolyzes readily in strong acids .
Cross-Coupling Reactions
The chlorobenzyl group enables transition-metal-catalyzed couplings:
| Catalyst/System | Coupling Partner | Product | Yield (%) [Ref] |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ (toluene) | Phenylboronic acid | Biaryl derivative | 68–72 |
| CuI, proline (DMSO) | Terminal alkyne | Benzyl-alkyne conjugate | 55–60 |
These reactions highlight the compound’s utility in constructing complex architectures.
Scientific Research Applications
®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pyrrolidine ring and the 3-chlorobenzyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound is compared with two closely related derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
Bromine’s larger atomic radius compared to chlorine may increase steric hindrance, affecting molecular packing or receptor binding . The 2-methoxy group is electron-donating due to the methoxy oxygen’s lone pairs, which could alter solubility (e.g., increased polarity) and metabolic stability compared to halogenated analogs .
Steric and Positional Effects: The meta-chloro substitution in the target compound may reduce steric clashes compared to the ortho-methoxy analog, which could face intramolecular hindrance between the methoxy group and the pyrrolidine ring.
Molecular Weight and Solubility :
- The brominated analog has the highest molecular weight (361.3 g/mol), likely reducing solubility in polar solvents compared to the lighter chloro (316.8 g/mol) and methoxy (306.4 g/mol) derivatives.
- The methoxy group’s polarity may improve aqueous solubility, a critical factor in pharmacokinetics .
Biological Activity
(R)-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the molecular formula C16H23ClN2O2 and a molecular weight of approximately 310.82 g/mol, this compound includes a pyrrolidine ring, a 3-chlorobenzyl substituent, and a tert-butyl carbamate moiety. The presence of the chlorine atom in the benzyl group is hypothesized to enhance its reactivity and biological activity, making it a candidate for further pharmacological investigation.
The biological activity of (R)-tert-butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties and may selectively target specific biological pathways, which could lead to therapeutic applications .
Binding Affinity Studies
Interaction studies have indicated that this compound may possess significant binding affinity to certain receptors or enzymes. For instance, research on structurally related compounds has shown promising results in inhibiting specific enzyme activities, suggesting that (R)-tert-butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate may exhibit similar effects .
Comparative Analysis
To better understand the potential of (R)-tert-butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate, it is useful to compare it with structurally similar compounds. The following table summarizes key features of these compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-tert-Butyl pyrrolidin-3-ylcarbamate | C13H21N2O2 | Lacks chlorobenzyl substitution |
| (S)-tert-Butyl pyrrolidin-3-ylcarbamate | C13H21N2O2 | Enantiomeric form |
| tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate | C14H25N2O2 | Contains a methyl substitution |
| tert-Butyl pyrrolidin-2-ylmethylcarbamate | C14H25N2O2 | Different positional isomer |
| tert-Butyl pyrrolidin-3-ylcarbamate hydrochloride | C13H22ClN2O2 | Salt form with chloride ion |
The distinct presence of the 3-chlorobenzyl group in (R)-tert-butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate is expected to enhance its biological activity and specificity compared to these other compounds.
Case Studies
Recent studies have explored the pharmacological profile of related compounds, providing insights into their therapeutic potential. For example:
- Antimicrobial Activity : A study on similar pyrrolidine derivatives demonstrated significant antimicrobial effects against various bacterial strains, suggesting that (R)-tert-butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate may also exhibit such properties .
- Enzyme Inhibition : Research has shown that carbamates with similar structures can inhibit key enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular processes, potentially resulting in therapeutic benefits for conditions such as cancer or metabolic disorders.
Q & A
Q. What are the common synthetic routes for (R)-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate, and how do reaction conditions influence stereochemical outcomes?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are often prepared by reacting pyrrolidin-3-ylamine intermediates with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DIPEA in i-PrOH at 55–85°C) . Stereochemical control is achieved using chiral catalysts or enantiomerically pure starting materials. Microwave-assisted synthesis (e.g., 120°C for 1 hour) can enhance regioselectivity in pyrimidine coupling reactions, as seen in structurally related compounds .
Q. How is the enantiomeric purity of (R)-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate validated in academic research?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is the gold standard for determining enantiomeric excess (ee). For example, a purity of >97% ee has been reported for similar tert-butyl carbamates using this method . Nuclear magnetic resonance (NMR) with chiral solvating agents or Mosher’s acid derivatives can corroborate stereochemical assignments .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- 1H/13C NMR : Assignments focus on the tert-butyl group (δ ~1.4 ppm for CH₃), carbamate carbonyl (δ ~155 ppm in 13C), and pyrrolidine/benzyl protons (δ 2.5–7.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₅H₂₁ClN₂O₂, m/z 296.1292) .
- Infrared (IR) Spectroscopy : Identifies carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Advanced Research Questions
Q. How do researchers resolve contradictions in biological activity data between enantiomers of tert-butyl carbamate derivatives?
Contradictions often arise from differential binding to chiral targets (e.g., GPCRs or enzymes). For example:
| Enantiomer | Target Affinity (IC₅₀) | Source |
|---|---|---|
| (R)-isomer | 0.8 nM (H3 receptor) | |
| (S)-isomer | >100 nM (H3 receptor) | |
| Solutions include: |
- Molecular Dynamics Simulations : To model enantiomer-target interactions.
- Competitive Binding Assays : Using radiolabeled ligands to validate stereospecificity .
Q. What strategies optimize the stability of (R)-tert-Butyl carbamates under acidic or basic conditions?
- Protecting Group Selection : The tert-butyl group is stable under basic conditions but cleaved with TFA/CH₂Cl₂ (1:4 v/v) .
- pH-Dependent Degradation Studies : For example, at pH < 2, carbamate hydrolysis occurs within 24 hours, while stability extends to >1 week at pH 7.4 .
- Solid-State Stabilization : Lyophilization with cyclodextrins reduces degradation in aqueous media .
Q. How are computational methods applied to predict the reactivity of (R)-tert-Butyl carbamates in novel reactions?
- Density Functional Theory (DFT) : Calculates transition-state energies for nucleophilic attacks (e.g., at the carbamate carbonyl) .
- Machine Learning : Predicts reaction yields using datasets of analogous tert-butyl carbamate syntheses (e.g., PubChem or Reaxys entries) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data for (R)-tert-Butyl carbamates?
| Solvent | Reported Solubility (mg/mL) | Source |
|---|---|---|
| DMSO | 50–100 | |
| Water | <0.1 | |
| Discrepancies may stem from impurities or polymorphic forms. Mitigation strategies: |
- Dynamic Light Scattering (DLS) : Detects aggregates in aqueous solutions.
- Powder X-Ray Diffraction (PXRD) : Identifies crystalline vs. amorphous forms .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
